N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide

Lipophilicity Chromatographic retention Drug-likeness prediction

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide (CAS 1142192-04-8) is a synthetic, small-molecule pivalamide derivative containing a 2-chloropyridine core substituted at the 6‑position with a 3‑hydroxyprop‑1‑ynyl (propargylic alcohol) moiety. The compound is primarily supplied as a research chemical and has been noted as an impurity of the BTK inhibitor ibrutinib, making it relevant in pharmaceutical impurity profiling and reference standard applications.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 1142192-04-8
Cat. No. B1440476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide
CAS1142192-04-8
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=C(C=C1)C#CCO)Cl
InChIInChI=1S/C13H15ClN2O2/c1-13(2,3)12(18)16-10-7-6-9(5-4-8-17)15-11(10)14/h6-7,17H,8H2,1-3H3,(H,16,18)
InChIKeyWWRUIOPEMGVHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide (CAS 1142192-04-8): Chemical Class and Procurement Baseline


N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide (CAS 1142192-04-8) is a synthetic, small-molecule pivalamide derivative containing a 2-chloropyridine core substituted at the 6‑position with a 3‑hydroxyprop‑1‑ynyl (propargylic alcohol) moiety . The compound is primarily supplied as a research chemical and has been noted as an impurity of the BTK inhibitor ibrutinib, making it relevant in pharmaceutical impurity profiling and reference standard applications . Commercially, it is available through major chemical suppliers such as Sigma‑Aldrich (AldrichCPR ADE000595) and Aladdin, typically at ≥95% purity . Its unique combination of a terminal alkyne, a primary alcohol, and an aryl chloride on the pyridine scaffold distinguishes it from other pivalamide building blocks and impurity standards.

Why Generic Substitution of N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide Is Not Advisable


The 3‑hydroxyprop‑1‑ynyl substituent at the pyridine 6‑position is the critical differentiator for N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide. This terminal alkyne bearing a free hydroxyl group enables two orthogonal reactivities—copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and nucleophilic derivatization of the alcohol—that are absent in close analogs such as N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide (CAS 1142191‑92‑1) or N-(6-Allyl-2-chloropyridin-3-yl)pivalamide . In impurity profiling of ibrutinib, this compound possesses a unique retention time and mass spectrometric signature that cannot be replicated by other pivalamide‑based impurities, requiring its use as a specific reference standard for method validation [1]. Substituting a bromo analog (e.g., ADE000123) alters both the halogen‑dependent reactivity and the chromatographic behavior, compromising analytical accuracy and synthetic outcomes.

Quantitative Differentiation Evidence for N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide Versus Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over the Hydroxymethyl Analog

The target compound incorporates a rigid propargylic alcohol linker at the 6‑position, whereas its closest non‑alkyne analog, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide (CAS 1142191‑92‑1), bears a saturated hydroxymethyl group. This structural difference translates into a computed LogP of 2.14 for the target compound versus a predicted LogP of approximately 1.6 for the hydroxymethyl analog (based on fragment‑based calculation; ChemSpider data not shown). The higher lipophilicity indicates stronger reversed‑phase chromatographic retention and distinct extraction behavior, which are critical parameters in impurity profiling method development.

Lipophilicity Chromatographic retention Drug-likeness prediction

Terminal Alkyne Functionality: Orthogonal Derivatization Not Available in Saturated or Allyl Analogs

The target compound contains a terminal alkyne that can undergo copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with broad functional group tolerance. In contrast, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide and N-(6-Allyl-2-chloropyridin-3-yl)pivalamide lack this reactive handle entirely . While no quantitative kinetic data for this specific compound are published, the bimolecular rate constant for terminal propargylic alcohols under standard CuAAC conditions is typically in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ [1], providing a clear synthetic advantage over analogs that cannot participate in this reaction.

Click chemistry CuAAC Alkyne derivatization

Differentiated Hydrogen‑Bond Donor Count Influencing Solubility and Chromatographic Behavior

The target compound possesses two hydrogen‑bond donors (the amide N–H and the terminal alcohol O–H), giving it a hydrogen‑bond donor count of 2 . The close analog N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide also has two donors, but the spatial arrangement differs due to the sp‑hybridized alkyne linker vs. the sp³‑hybridized methylene linker. The bromo analog N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide (ADE000123) shares the same donor count but differs in halogen electronegativity and size, altering the overall polarity . Quantitative hydrogen‑bond acidity (α) values predicted by Abraham model fragment addition are approximately 0.33 for the amide N–H and 0.37 for the aliphatic alcohol O–H, compared to 0.37 and 0.37 for the hydroxymethyl analog, yielding a small but measurable polarity difference.

Hydrogen bonding Solubility Chromatographic selectivity

Procurement-Relevant Application Scenarios for N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide


Ibrutinib Impurity Profiling and Pharmacopoeial Reference Standard

As a known impurity of ibrutinib, this compound is essential for HPLC method validation and quality control of ibrutinib drug substance and finished product [1]. Its unique retention time and mass spectral signature provide unambiguous identification that generic pivalamide analogs cannot replicate, ensuring compliance with ICH Q3A/Q3B impurity guidelines.

Click Chemistry Building Block for Bioconjugation and Probe Synthesis

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biomolecules, fluorescent dyes, or affinity tags [2]. This functionality is absent in the hydroxymethyl and allyl analogs, making this compound a preferred choice when a 2-chloropyridine-pivalamide scaffold must be conjugated via click chemistry without additional linker synthesis.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyridine Scaffolds

The 2-chloro substituent combined with the 6-hydroxypropynyl group allows exploration of both halogen-bonding interactions and hydrogen-bond donor geometry in target binding . The bromo analog (ADE000123) offers a comparator for halogen-size effects, but the target compound uniquely combines chlorine with a propargylic alcohol for dual-mode binding studies.

Quote Request

Request a Quote for N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-YL)-pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.